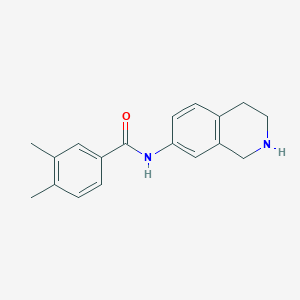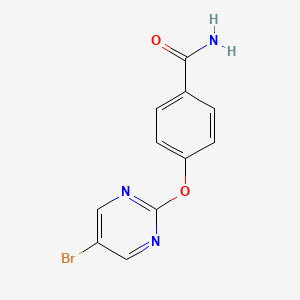
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as L-745,870, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide acts as a competitive antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, which in turn leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce hyperactivity, and reduce drug-seeking behavior in animal models. It has also been found to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions in research on 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. One area of interest is the potential therapeutic applications of this compound in neurological disorders such as schizophrenia, bipolar disorder, and ADHD. Another area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor. Additionally, the development of new methods for administering 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in experiments could help to overcome its poor solubility in water.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired benzamide.
Applications De Recherche Scientifique
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). 3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to improve cognitive function and reduce hyperactivity in animal models of ADHD. It has also been found to reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-3-4-15(9-13(12)2)18(21)20-17-6-5-14-7-8-19-11-16(14)10-17/h3-6,9-10,19H,7-8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGWPQAYOXZPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCNC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)










